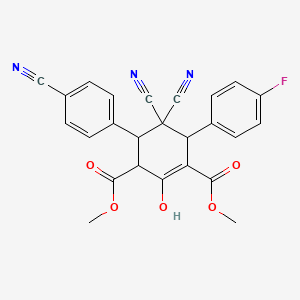
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate (commonly referred to as compound 1217808-02-0) is a synthetic organic compound with potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1217808-02-0
- Molecular Formula : C25H18FN3O5
- Molecular Weight : 459.43 g/mol
This compound features a cyclohexene core with multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that similar compounds in the class of dicyano derivatives exhibit antiviral activity against several viruses. The structural components may inhibit viral replication by interfering with viral DNA synthesis or other stages of the viral life cycle.
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth. The presence of cyano and hydroxyl groups may enhance their interaction with cellular targets involved in cancer proliferation.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit specific enzymes that are crucial for disease progression in various pathologies, including cancer and viral infections.
The biological mechanisms underlying the activity of dimethyl 5,5-dicyano derivatives can be categorized as follows:
- Inhibition of Nucleic Acid Synthesis : The cyano groups may interact with nucleic acids or enzymes involved in their synthesis.
- Modulation of Cell Signaling Pathways : The hydroxyl group can participate in hydrogen bonding, potentially altering signaling pathways within cells that lead to apoptosis or cell cycle arrest.
Case Study 1: Antiviral Activity
A study on related compounds demonstrated significant antiviral effects against human adenoviruses (HAdV). The leading compound exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) . This suggests that further exploration of dimethyl 5,5-dicyano derivatives could yield promising antiviral agents.
Case Study 2: Anticancer Efficacy
Research involving similar dicyano compounds indicated their potential in inhibiting specific cancer cell lines. For instance, a derivative showed enhanced selectivity indexes exceeding 100 when tested against various cancer models . These findings support the hypothesis that dimethyl 5,5-dicyano derivatives could be developed into effective anticancer therapies.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Dimethyl 5,5-dicyano derivative A | 1217808-02-0 | 459.43 g/mol | Antiviral, Anticancer |
| Dimethyl derivative B | 1212097-79-4 | 485.50 g/mol | Enzyme Inhibition |
| Dicyano compound C | 1212351-49-9 | 485.50 g/mol | Cytotoxicity Reduction |
Propriétés
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-hydroxycyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5/c1-33-23(31)18-20(15-5-3-14(11-27)4-6-15)25(12-28,13-29)21(16-7-9-17(26)10-8-16)19(22(18)30)24(32)34-2/h3-10,18,20-21,30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVXBVCWWLYFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)F)(C#N)C#N)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













